molecular formula C22H16ClN5O4 B2566418 4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 1005298-05-4

4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide

Cat. No. B2566418
CAS RN: 1005298-05-4
M. Wt: 449.85
InChI Key: LLHIWVQHZPUOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H16ClN5O4 and its molecular weight is 449.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis and pharmacological activity of related pyridine and pyrimidine derivatives, focusing on their potential as antidepressant and nootropic agents. The synthesis involves novel methods such as stirring and sonication, followed by cyclocondensation processes. Compounds exhibiting significant antidepressant activity have been identified, highlighting the potential of these structures as central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Dimerization and Molecular Interactions

The study of dimerization via hydrogen bonding in related pyrimidinone derivatives has been explored. These studies shed light on the molecular interactions and potential applications of such compounds in supramolecular chemistry, which could be relevant for the development of new materials or chemical sensors (Beijer et al., 1998).

Antimicrobial and Antiviral Activities

Compounds with pyrimidine structures have been synthesized and evaluated for their anti-Tobacco Mosaic Virus (TMV) activity, suggesting potential applications in agricultural chemistry and virology. This research contributes to the development of new antiviral agents with specific activities against plant pathogens (Yuan et al., 2011).

Advanced Material Science

Research into novel diamines with built-in sulfone, ether, and amide structures for the synthesis of thermally stable polyimides showcases the relevance of such chemical structures in material science. These compounds are characterized by their excellent thermal stability and solubility, making them suitable for high-performance materials in aerospace, electronics, and automotive industries (Mehdipour‐Ataei et al., 2004).

Crystal Structure and Molecular Docking Studies

The synthesis and crystal structure analysis of related compounds provide insights into their molecular geometry, electronic structure, and potential interactions with biological targets. Such studies are fundamental in drug design and development, enabling the prediction and optimization of compound binding to specific proteins or enzymes (Huang et al., 2020).

properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-15(27-13(2)25-20-16(22(27)30)4-3-9-24-20)6-8-18(12)26-21(29)14-5-7-17(23)19(11-14)28(31)32/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHIWVQHZPUOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.